rac-(1R,2R)-2-(2-methylpropyl)cyclopropan-1-amine hydrochloride
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Overview
Description
rac-(1R,2R)-2-(2-methylpropyl)cyclopropan-1-amine hydrochloride: is a chiral amine compound that exists as a racemic mixture of two enantiomers
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available cyclopropane derivatives and amines.
Reaction Steps:
Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production may involve continuous flow reactors and automated systems to optimize reaction conditions and scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into various reduced forms, potentially altering its pharmacological properties.
Substitution: The amine group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
- The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while substitution can produce various alkylated or acylated derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a chiral auxiliary in asymmetric synthesis.
Biology:
- Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine:
- Explored for its potential therapeutic applications, such as in the development of new drugs for neurological disorders.
Industry:
- Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
Molecular Targets and Pathways:
- The compound may interact with specific enzymes or receptors in the body, modulating their activity.
- The exact mechanism of action depends on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
(1R,2R)-2-(2-methylpropyl)cyclopropan-1-amine: The non-racemic form of the compound.
(1S,2S)-2-(2-methylpropyl)cyclopropan-1-amine: The enantiomer of the non-racemic form.
Cyclopropane derivatives: Other cyclopropane-based amines with different substituents.
Uniqueness:
- The racemic mixture offers a unique combination of properties from both enantiomers, which can be advantageous in certain applications.
- Its specific structure and stereochemistry make it distinct from other cyclopropane derivatives.
Properties
CAS No. |
2307780-08-9 |
---|---|
Molecular Formula |
C7H16ClN |
Molecular Weight |
149.7 |
Purity |
95 |
Origin of Product |
United States |
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